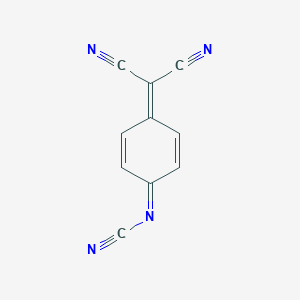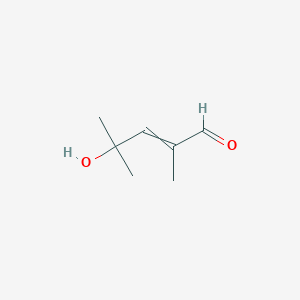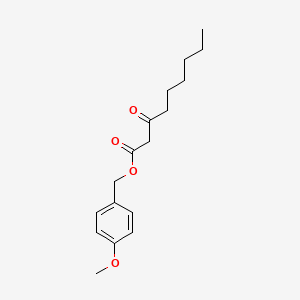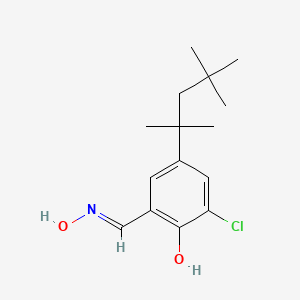
Benzaldehyde oxime, 2-hydroxy, 3-chloro, 5-(1,1,3,3-tetramethylbutyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chlorinated cyclohexadienone core with a hydroxyamino substituent and a bulky trimethylpentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a cyclohexadienone derivative, followed by the introduction of the hydroxyamino group through a nucleophilic substitution reaction. The trimethylpentyl group can be introduced via a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
科学研究应用
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds or coordinate with metal ions, while the chlorinated cyclohexadienone core can participate in redox reactions. The bulky trimethylpentyl group may influence the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
6-[(Hydroxyamino)(phenyl)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one: This compound has a phenyl group instead of a chlorine atom, which may alter its reactivity and applications.
2-chloro-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one:
Uniqueness
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a hydroxyamino group and a bulky trimethylpentyl group makes it a versatile compound for various scientific and industrial purposes.
属性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC 名称 |
2-chloro-6-[(E)-hydroxyiminomethyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H22ClNO2/c1-14(2,3)9-15(4,5)11-6-10(8-17-19)13(18)12(16)7-11/h6-8,18-19H,9H2,1-5H3/b17-8+ |
InChI 键 |
GKVNHPFPIOVDLX-CAOOACKPSA-N |
手性 SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)/C=N/O |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



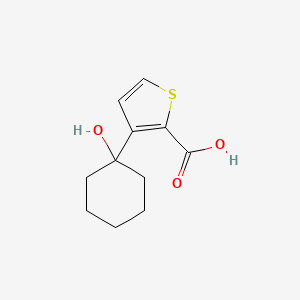
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
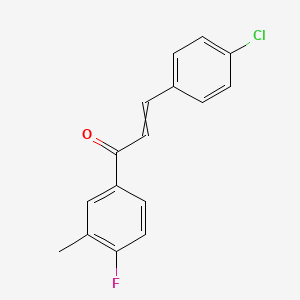
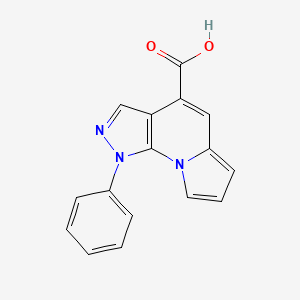

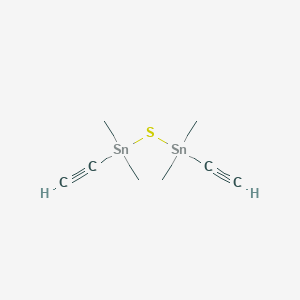
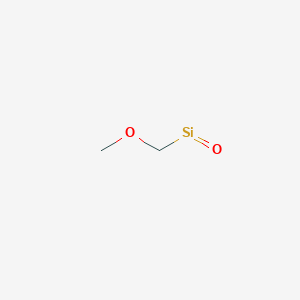
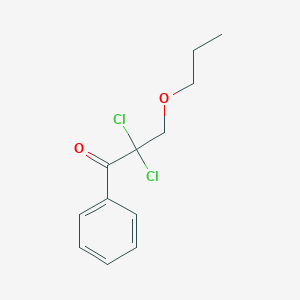
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
